
N-(2,4-difluorophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea, commonly known as DFP-10825, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DFP-10825 belongs to the class of thiourea derivatives and has been shown to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of DFP-10825 is not fully understood. However, it has been proposed that DFP-10825 inhibits the activity of several enzymes involved in cell proliferation and survival, such as topoisomerase II and proteasome. Additionally, DFP-10825 has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
DFP-10825 has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that DFP-10825 inhibits the activity of several enzymes involved in cell proliferation and survival, such as topoisomerase II and proteasome. Additionally, DFP-10825 has been shown to induce cell cycle arrest and apoptosis in cancer cells. DFP-10825 has also been shown to exhibit antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
DFP-10825 has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. Additionally, DFP-10825 has been shown to exhibit potent anticancer, antifungal, and antibacterial activity in vitro. However, there are also limitations to using DFP-10825 in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its potential toxicity and side effects.
Zukünftige Richtungen
For research on DFP-10825 could focus on elucidating its mechanism of action, determining its potential toxicity and side effects, and developing it as a potential therapeutic agent for cancer, fungal, and bacterial infections.
Synthesemethoden
The synthesis of DFP-10825 involves the reaction between 2,4-difluoroaniline and 4-methoxy-2-methylbenzenesulfonyl chloride in the presence of sodium hydroxide. The resulting product is then treated with thiourea to yield DFP-10825. This synthesis method has been reported in several scientific journals and has been found to be efficient and reproducible.
Wissenschaftliche Forschungsanwendungen
DFP-10825 has been the subject of scientific research due to its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial properties. In vitro studies have demonstrated that DFP-10825 inhibits the growth of several cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, DFP-10825 has been shown to exhibit antifungal activity against several strains of Candida albicans and antibacterial activity against Staphylococcus aureus.
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-3-(4-methoxy-2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2OS/c1-9-7-11(20-2)4-6-13(9)18-15(21)19-14-5-3-10(16)8-12(14)17/h3-8H,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDVEZQWVWKFHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=S)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

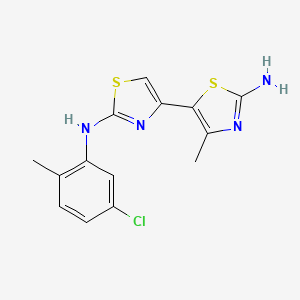
![1-[3-(4-methoxyphenyl)acryloyl]-4-methylpiperidine](/img/structure/B5724912.png)


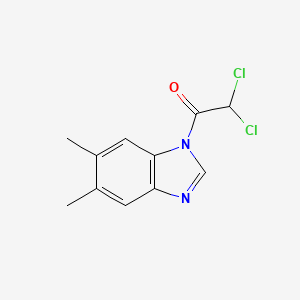
![3-[3-(1-azepanylsulfonyl)-4-methylphenyl]acrylic acid](/img/structure/B5724926.png)
![2-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5724955.png)

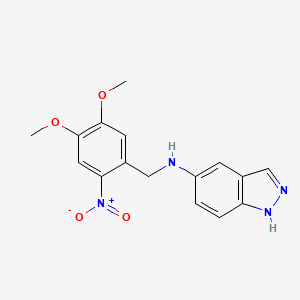

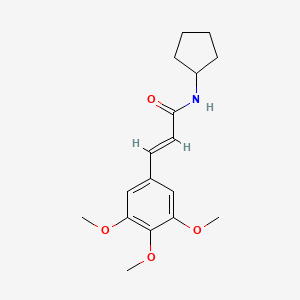
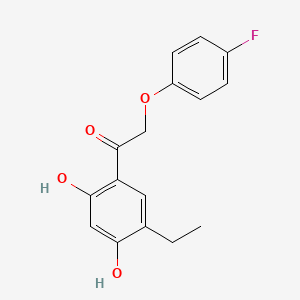
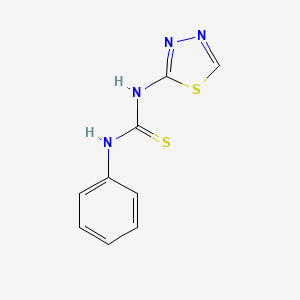
![methyl 5-{[(3-cyano-4,6-dimethyl-2-pyridinyl)oxy]methyl}-2-furoate](/img/structure/B5725008.png)